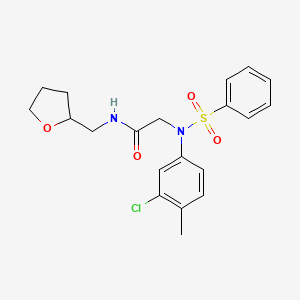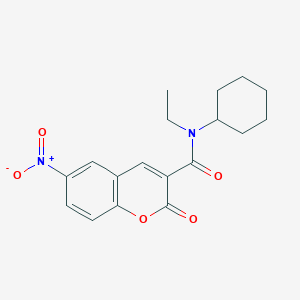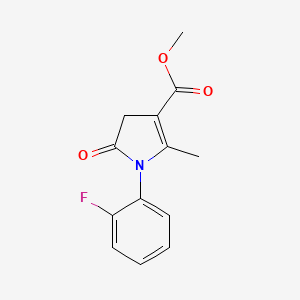![molecular formula C25H39N5 B3938145 1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B3938145.png)
1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine
Overview
Description
1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine involves multiple steps, including the formation of the piperidine, pyrazole, and pyridine ringsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine can be compared with other similar compounds, such as:
- 1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-2-ylmethyl)methanamine
- 1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-4-ylmethyl)methanamine These compounds share similar structural features but differ in the position of the pyridine ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct properties and applications .
Properties
IUPAC Name |
1-(1-cyclopentylpiperidin-4-yl)-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N5/c1-20(2)14-23-15-24(28-27-23)19-29(18-22-6-5-11-26-16-22)17-21-9-12-30(13-10-21)25-7-3-4-8-25/h5-6,11,15-16,20-21,25H,3-4,7-10,12-14,17-19H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBISDAMXDTYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN(CC2CCN(CC2)C3CCCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile](/img/structure/B3938071.png)
![N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3938077.png)
![N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-methoxybenzamide](/img/structure/B3938081.png)
![Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate](/img/structure/B3938091.png)

![6-[(2,3-Dimethylphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B3938112.png)
![N-(3-CHLOROPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3938114.png)
![methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate](/img/structure/B3938116.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B3938121.png)
![3-bromo-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B3938123.png)


![4-[[4-(Dimethylamino)phenyl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B3938166.png)
![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B3938172.png)
